

Benchmarking "Monomethyl auristatin E intermediate-14" synthesis against published methods

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-14*

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Benchmarking Synthesis of Monomethyl Auristatin E (MMAE) Intermediates

A Comparative Guide for Researchers and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs) approved for cancer therapy. The complex, multi-step synthesis of MMAE relies on the efficient preparation of several chiral building blocks. This guide provides a comparative overview of published synthetic methods for key intermediates of MMAE, offering valuable insights for researchers and professionals in drug development. While the specific synthesis of "**Monomethyl auristatin E intermediate-14**" ((2S,3S)-3-((benzylamino)methyl)-2-methylpentanoic acid, CAS 1932791-56-4) is not extensively detailed in publicly available literature, this document will focus on the well-documented synthesis of other crucial precursors, namely dolaisoleucine and dolaproine, to serve as a benchmark.

Comparative Performance of Key MMAE Intermediate Syntheses

The synthesis of MMAE intermediates is characterized by the need for high stereochemical control and purity. The following table summarizes typical performance data for the synthesis of key building blocks, compiled from various published methods. It is important to note that yields and purities can vary based on the specific reagents, conditions, and scale of the reaction.

Intermediate	Synthetic Step	Typical Yield (%)	Typical Purity (HPLC, %)	Reference
Dolaisoleucine Analogue	Boc-L-Dolaisoleucine methyl ester synthesis	85-90	>95	[1]
Dipeptide (Boc-L-Val-L-Dil-OMe) formation	80-85	>95	[1]	
Dolaproine Analogue	Aldol condensation to form the dolaproine backbone	60-70	>90	[1]
N-Boc protection	>90	>98	[1]	
MMAE Final Assembly	Coupling of tetrapeptide and C-terminal unit	70-80	>95	[2]
Final deprotection and purification	75-85	>99	[1][2]	

Experimental Protocols for Key Intermediate Synthesis

The following protocols are representative of the synthetic strategies employed for the preparation of key MMAE intermediates.

Protocol 1: Synthesis of a Dolaisoleucine-Containing Dipeptide Fragment

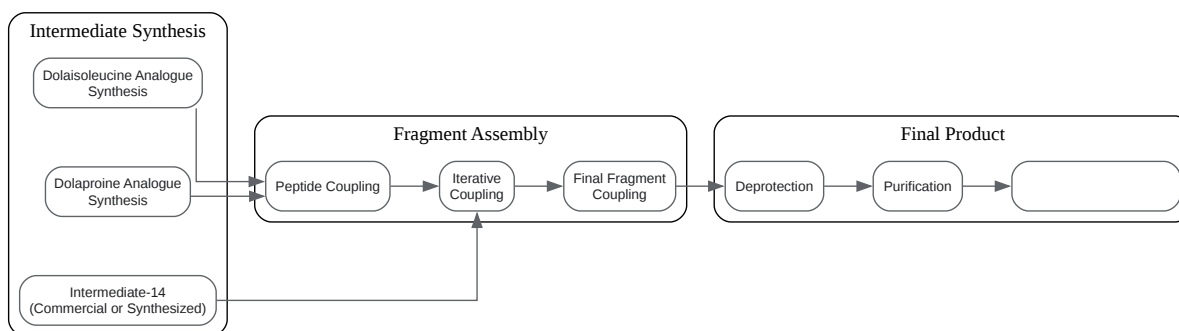
This protocol outlines the formation of a dipeptide, a crucial step in the convergent synthesis of MMAE.^[1]

- Esterification of Boc-L-Dolaisoleucine:
 - Dissolve Boc-L-Dolaisoleucine in methanol.
 - Cool the solution to 0°C and add thionyl chloride dropwise.
 - Stir the reaction mixture at room temperature for 12 hours.
 - Remove the solvent under reduced pressure to obtain the methyl ester.
- Boc Deprotection:
 - Dissolve the methyl ester in a 4M HCl solution in 1,4-dioxane.
 - Stir for 1 hour at room temperature.
 - Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.
- Peptide Coupling:
 - Dissolve Boc-L-Valine in dichloromethane (DCM).
 - Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C and stir for 30 minutes.
 - Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM.
 - Stir the reaction mixture at room temperature overnight.
- Purification:
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the dipeptide.

Visualizing the Synthesis and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthetic workflow for MMAE and its mechanism of action.



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Caption: General workflow for the total synthesis of Monomethyl Auristatin E (MMAE).



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Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate (ADC).

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References

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